4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C20H39BO4 and a molecular weight of 354.34 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a nonyl group substituted with an oxan-2-yloxy group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 9-(oxan-2-yloxy)nonyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The nonyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.
Nucleophiles: Halides, amines, or other nucleophilic species.
Major Products
The major products formed from the reactions of this compound include boronic acids, borates, borohydrides, and various substituted derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include:
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxan-2-yloxy group enhances its solubility and reactivity, making it a valuable reagent in various synthetic and research applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39BO4/c1-19(2)20(3,4)25-21(24-19)15-11-8-6-5-7-9-12-16-22-18-14-10-13-17-23-18/h18H,5-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXFQBNZFSZLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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